6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol
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Overview
Description
Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a benzodioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring structure, often used in similar research contexts.
Uniqueness
Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual presence of benzodioxole and tetrahydropyran rings makes it a versatile compound for various applications.
Properties
CAS No. |
30693-66-4 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]oxan-2-ol |
InChI |
InChI=1S/C16H22O4/c1-16(19-13-8-2-3-9-14(13)20-16)11-5-7-12-6-4-10-15(17)18-12/h2-3,8-9,12,15,17H,4-7,10-11H2,1H3 |
InChI Key |
FTURWHDOBOEUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCCC3CCCC(O3)O |
Origin of Product |
United States |
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